molecular formula C11H15NO2 B1325483 2-(Cyclohexylacetyl)oxazole CAS No. 898759-04-1

2-(Cyclohexylacetyl)oxazole

Cat. No. B1325483
M. Wt: 193.24 g/mol
InChI Key: VDPSBYOCTCWSBT-UHFFFAOYSA-N
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Description

“2-(Cyclohexylacetyl)oxazole” is a derivative of oxazole, which is a heterocyclic compound that consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .


Synthesis Analysis

Oxazoles can be synthesized using a variety of methods. One of the most common methods is the cyclodehydration of amide oximes, a process that uses an acid catalyst to facilitate the removal of water from the compound . Other preparation methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis . The synthesis of oxazoles has been a key research topic in organic synthesis .


Molecular Structure Analysis

The structure of oxazoles is similar to that of peptide, so it is also called pseudopeptide . Additionally, the water solubility of poly (2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces .


Chemical Reactions Analysis

Oxazoles can undergo electrophilic substitution reactions. These reactions usually occur at position 5 of the oxazole ring, which is the carbon atom between the nitrogen and oxygen atoms . Oxazole can also undergo nucleophilic substitution reactions. Due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, the carbon atom at position 2 on the oxazole ring is particularly susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C .

Scientific Research Applications

Anticancer Applications

  • Oxazole-Based Anticancer Agents : Oxazole derivatives, with oxygen and nitrogen atoms in their core structure, have been studied for their potential as anticancer agents. The structural diversity of these compounds allows for various interactions with enzymes and receptors, leading to the discovery of new drugs (Chiacchio et al., 2020).

Biological Activity

  • Therapeutic Potentials of Oxazole : Oxazole scaffolds have shown a wide spectrum of biological activities, attracting global research for synthesizing various oxazole derivatives and screening them for therapeutic potentials (Kakkar & Narasimhan, 2019).

Pharmacological Applications

  • Oxazole Scaffold in Therapeutics : Oxazoles are present in various agents with anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. Synthetic oxazole molecules have been reported to exhibit a wide spectrum of pharmacological profiles, with some advancing to preclinical and clinical evaluations (Kaur et al., 2018).

Drug Discovery

  • Oxazole in Drug Discovery : The oxazole motif is central in drug discovery due to its diverse biological functions. Transition-metal-free reactions for synthesizing oxazole heterocycles have been developed, considering the toxicity and scarcity of some metals used in traditional methods (Ibrar et al., 2016).

Chemical Synthesis

  • Synthesis of Oxazole Derivatives : Novel methods for synthesizing disubstituted oxazoles and oxazolines have been developed. These involve the formation of intermolecular C-N bonds and intramolecular C-O bonds, yielding derivatives with potential medicinal applications (Zhong et al., 2012).

Safety And Hazards

The safety data sheet for Cyclohexylacetyl chloride, a related compound, indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Oxazoles and their derivatives represent an immensely versatile family of heterocyclic compounds for future exploitation by both synthetic and medicinal chemists . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .

properties

IUPAC Name

2-cyclohexyl-1-(1,3-oxazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10(11-12-6-7-14-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPSBYOCTCWSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642050
Record name 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylacetyl)oxazole

CAS RN

898759-04-1
Record name 2-Cyclohexyl-1-(1,3-oxazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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